![molecular formula C10H7BrO3 B1532678 5-Bromo-2H-chromene-3-carboxylic acid CAS No. 885270-71-3](/img/structure/B1532678.png)
5-Bromo-2H-chromene-3-carboxylic acid
Overview
Description
5-Bromo-2H-chromene-3-carboxylic acid is a chemical compound belonging to the class of coumarins . Coumarins are oxygen-containing heterocycles that occur naturally in various plants, fungi, and bacteria. They have been used traditionally as herbal medicines and have gained attention due to their diverse biological properties .
Synthesis Analysis
Several synthetic methods have been developed for coumarin derivatives, including this compound. These methods range from classical to green conditions, utilizing environmentally friendly solvents, catalysts, and other procedures. One example involves the synthesis of novel triazole-tethered isatin–coumarin hybrids using click chemistry. The reaction sequence includes the preparation of 1-(4-azidoalkyl)indoline-2,3-dione and subsequent coupling with 4-(prop-2-ynyloxy)-2H-chromen-2-one .
Molecular Structure Analysis
The molecular structure of this compound consists of a chromene ring with a carboxylic acid group at the 3-position and a bromine atom at the 5-position. The bromine substitution imparts specific chemical reactivity and influences its biological properties .
Scientific Research Applications
Anticancer Activity
Studies have demonstrated the utility of chromene derivatives in combating multiple drug resistance in cancer cells. Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, a chromene analogue, has shown potential in mitigating drug resistance and synergizing with various cancer therapies in leukemia cells. Further structure-activity relationship (SAR) studies led to the development of compounds with low micromolar cytotoxicity against a broad range of hematologic and solid tumor cells, highlighting their promise as anticancer agents (S. Das et al., 2009).
Fluorescence Probes and Antiproliferative Potential
Chromene derivatives have been synthesized with significant antiproliferative activities against human non-small cell lung cancer (NSCLC) cell lines. These compounds induce apoptosis, arrest the cell cycle, and elevate intracellular reactive oxygen species (ROS) levels, suggesting their potential as antitumor agents. Additionally, certain derivatives exhibit excellent fluorescence properties, making them effective fluorescence probes for biological imaging (Xiao-bo Fu et al., 2015).
GPR35 Agonists
Chromene derivatives have been identified as potent and selective agonists for the G protein-coupled orphan receptor GPR35, achieved through structure-activity relationship studies. These compounds show nanomolar potency for human GPR35 and high selectivity versus related receptors, making them powerful tools for investigating the receptor's physiological role and its potential as a therapeutic target (Mario Funke et al., 2013).
Synthesis and Kinetic Studies
Chromene derivatives' synthesis and kinetic mechanisms have been explored, contributing to the understanding of their chemical behaviors and facilitating the development of new synthetic methods. These studies provide insights into the reaction mechanisms and conditions that favor the formation of chromene compounds, which are valuable in various applications including drug development (Osman Asheri et al., 2016).
Synthetic Methodologies
Innovative synthetic approaches have been developed for chromene derivatives, showcasing the versatility and potential of these compounds in organic synthesis. These methods enable the efficient production of chromene-based structures, which can be further functionalized for various scientific and medicinal applications (Zhi Zhou et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 5-Bromo-2H-chromene-3-carboxylic acid.
Mode of Action
The specific mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets causing changes at the molecular level .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
Similar compounds have been shown to have a wide range of biological activities, suggesting that this compound may also have diverse effects .
properties
IUPAC Name |
5-bromo-2H-chromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c11-8-2-1-3-9-7(8)4-6(5-14-9)10(12)13/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSOOXOTWNHCMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679692 | |
Record name | 5-Bromo-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885270-71-3 | |
Record name | 5-Bromo-2H-1-benzopyran-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885270-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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